3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Descripción
3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This scaffold is characterized by a fused triazole and pyridazine ring system, which is substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 6-position with a 2-methylbenzylthio moiety.
The compound is structurally related to PDE4 inhibitors (e.g., compound 18 in ), which share the triazolo[4,3-b]pyridazine core but differ in substituent patterns. Its design likely leverages structure-activity relationship (SAR) insights from analogues targeting phosphodiesterase (PDE) enzymes or antimicrobial pathways .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-6-4-5-7-16(14)13-28-20-11-10-19-22-23-21(25(19)24-20)15-8-9-17(26-2)18(12-15)27-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODSBIOXZJIUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.42 g/mol
The presence of the 3,4-dimethoxyphenyl group and the (2-methylbenzyl)thio moiety contributes to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds in the triazolo-pyridazine class can inhibit cancer cell proliferation. Notably, derivatives have shown significant cytotoxic effects against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC values ranging from 1.06 to 2.73 µM for related compounds .
- Antimicrobial Activity : The compound's structural features may also confer antimicrobial properties. Similar derivatives have been evaluated for their efficacy against various pathogens, showing promising results in inhibiting bacterial growth .
- Cytotoxicity and Mechanism of Action : The cytotoxicity of related triazolo-pyridazine compounds is often linked to their ability to induce apoptosis in cancer cells. For instance, compound 12e from a related study induced late apoptosis in A549 cells and caused cell cycle arrest .
In Vitro Studies
A detailed investigation into the cytotoxic effects revealed that certain derivatives exhibit potent inhibitory activity against c-Met kinase, a target implicated in cancer progression. The compound's IC values for c-Met inhibition were comparable to established inhibitors like Foretinib .
Case Studies
- Antitumor Efficacy : In a study evaluating novel triazolo-pyridazine derivatives, one compound demonstrated significant cytotoxicity against A549 cells with an IC value of 1.06 ± 0.16 µM. This suggests that modifications in the triazolo-pyridazine structure can enhance anticancer properties .
- Antimicrobial Activity : Another study explored the antimicrobial potential of similar compounds against Mycobacterium tuberculosis, where derivatives showed IC values ranging from 3.73 to 40.32 µM .
Data Tables
| Biological Activity | Compound | IC (µM) | Target |
|---|---|---|---|
| Antitumor | 12e | 1.06 ± 0.16 | c-Met |
| Antimicrobial | Various | 3.73 - 40.32 | M. tuberculosis |
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways such as the caspase cascade. This mechanism has been observed in various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit cell proliferation with IC50 values ranging from 5 to 25 μM, indicating promising cytotoxic effects against several cancer types .
Antifungal and Antibacterial Properties
The triazole ring is often associated with antifungal properties. Compounds derived from triazoles have been reported to exhibit activity against various fungal pathogens. Additionally, some studies suggest potential antibacterial effects against Gram-positive bacteria due to the presence of the thioether group in the structure .
Neuroprotective Effects
Emerging research suggests that certain derivatives of triazoles may possess neuroprotective properties. These compounds can potentially mitigate neuronal damage in conditions such as Alzheimer’s disease and other neurodegenerative disorders by modulating oxidative stress and inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of a related triazole compound in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, with minimal side effects observed. The study concluded that the compound could be a candidate for further clinical development as an anticancer agent .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal activity, researchers synthesized several triazole derivatives and evaluated their effectiveness against Candida species. The results demonstrated that these compounds inhibited fungal growth effectively at low concentrations, suggesting their potential use as antifungal agents in clinical settings .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The triazolo[4,3-b]pyridazine core is a common feature among analogues, but substituent variations critically modulate biological activity and selectivity. Key comparisons include:
Structural Insights :
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group (target compound) enhances π-π stacking and hydrogen bonding, similar to PDE4 inhibitors like 18 .
- Polar vs. Nonpolar Substituents: Compounds with polar groups (e.g., 7d) exhibit reduced membrane permeability compared to lipophilic analogues like the target compound .
Pharmacological and Biochemical Comparisons
2.2.1. PDE4 Inhibition
- Compound 18 (): Displays nanomolar potency against PDE4 isoforms (A, B, C, D) due to its optimized catechol diether substituent. Docking studies suggest interactions with the PDE4 catalytic pocket via methoxy and tetrahydrofuran oxygen atoms .
- Target Compound : While direct PDE4 data are unavailable, its 3,4-dimethoxyphenyl group aligns with SAR trends for PDE4 binding. The 2-methylbenzylthio group may reduce off-target effects compared to bulkier substituents in 18 .
2.2.2. Antimicrobial Activity
- 20a–20d (): Derivatives with N-methylpyrrole substituents show moderate antimicrobial activity, though less potent than fluoroquinolone standards. The target compound’s thioether group may enhance Gram-positive bacterial membrane penetration .
- Compounds in : Triazolo[4,3-b]pyridazines with arylthio groups exhibit mild-to-potent antifungal activity (e.g., against Candida albicans), suggesting the target compound’s 2-methylbenzylthio group could confer similar properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via multi-step organic transformations. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates to form the triazolo-pyridazine core .
- Thioether linkage : Introducing the (2-methylbenzyl)thio group via nucleophilic substitution (e.g., using thiols and bases like KOH in ethanol) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (e.g., from propanol) to achieve >95% purity .
- Critical parameters : Reaction temperature (60–80°C for cyclocondensation), solvent polarity (ethanol or DMF for thioether formation), and stoichiometric ratios (1:1.2 for thiol-to-halide) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.8–4.0 ppm for methoxy groups) and ¹³C NMR (δ 160–165 ppm for triazolo carbons) confirm substituent positions .
- HPLC : Retention time (~1.67 min) and UV absorbance (λ = 254 nm) assess purity; deviations >5% from literature values suggest impurities .
- Mass spectrometry : ESI-MS ([M+H]⁺ peaks) validates molecular weight; fragmentation patterns distinguish regioisomers .
- X-ray crystallography : Unit cell parameters (e.g., monoclinic system) and bond lengths (C–S: ~1.78 Å) resolve structural ambiguities .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Functional group variation : Systematically modify the dimethoxyphenyl (e.g., replace with halogens) or thioether moiety (e.g., alkyl vs. aryl thiols) .
- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., IC₅₀ determination in cancer cell lines) .
- Data correlation : Use regression analysis to link substituent electronic properties (Hammett constants) with bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Methodological Answer :
- Catalyst screening : Test iodine (I₂) or TBHP (tert-butyl hydroperoxide) to enhance cyclization efficiency, as seen in analogous triazolo syntheses (yields: 30–88% depending on solvent) .
- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while additives like K₂CO₃ mitigate side reactions .
- In-situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at peak conversion .
Q. How should researchers resolve contradictions in reported melting points or spectral data across studies?
- Methodological Answer :
- Reproducibility checks : Re-synthesize the compound using cited protocols to confirm physical properties (e.g., melting point: 152–154°C vs. literature 150–153°C) .
- Analytical validation : Cross-validate NMR data with DEPT-135 or 2D-COSY to rule out impurities .
- Crystallographic verification : Compare experimental XRD data with Cambridge Structural Database entries to confirm polymorphic consistency .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
- Kinetic studies : Perform time-dependent enzyme inhibition assays (e.g., IC₅₀ shift assays) to distinguish competitive vs. non-competitive mechanisms .
- Computational docking : AutoDock Vina or Schrödinger Suite models predict binding poses in enzyme active sites (e.g., ATP-binding pockets) .
Q. How can advanced structural analysis (e.g., X-ray crystallography or molecular docking) guide SAR refinement?
- Methodological Answer :
- X-ray data : Hydrogen bonding (e.g., N–H···O interactions) and π-stacking distances (~3.5 Å) inform design of rigidified analogs .
- Docking simulations : Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) and complementary steric fit to hydrophobic pockets .
- MD simulations : Run 100-ns trajectories to assess ligand-protein complex stability (RMSD < 2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
